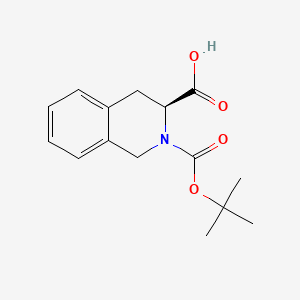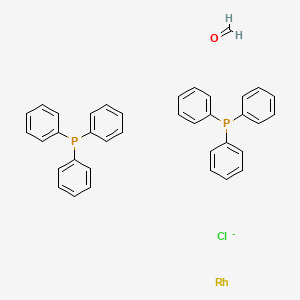
PYRIDYLMERCURIC ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridylmercuric acetate is an organomercury compound known for its significant microbiological activity. It has been used in various applications, particularly in agriculture and medicine, due to its bactericidal and fungicidal properties . The compound is characterized by the presence of a mercury atom bonded to a pyridine ring and an acetate group, making it a versatile agent in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridylmercuric acetate can be synthesized through the mercuration of pyridine using mercuric acetate in the presence of water . The reaction typically involves heating the mixture with acetic acid, which can lead to the decomposition of the pyridylmercuric compound into mercurous acetate . This method highlights the importance of controlling reaction conditions to obtain the desired product.
Industrial Production Methods
Industrial production of this compound often involves the double decomposition of mercurous nitrate with acetic acid-sodium acetate . This method ensures a higher yield and purity of the compound, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
Pyridylmercuric acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different mercury-containing products.
Reduction: Reduction reactions can convert this compound into less toxic mercury compounds.
Substitution: The acetate group in this compound can be substituted with other functional groups, altering its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acetic acid, sodium acetate, and various oxidizing and reducing agents . The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For instance, oxidation reactions may yield mercuric oxide, while substitution reactions can produce a variety of organomercury compounds with different functional groups .
Scientific Research Applications
Pyridylmercuric acetate has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of pyridylmercuric acetate involves its interaction with microbial cells, leading to the inhibition of essential biological processes. The compound targets specific molecular pathways, disrupting cell membrane integrity and enzyme function . This results in the effective elimination of pathogenic microorganisms.
Comparison with Similar Compounds
Pyridylmercuric acetate can be compared with other organomercury compounds, such as:
Phenylmercuric acetate: Similar in structure but with a phenyl group instead of a pyridine ring.
Mercuric chloride: An inorganic mercury compound with high toxicity.
Methylmercury chloride: Known for its neurotoxic effects.
This compound is unique due to its specific structure, which imparts distinct chemical properties and biological activities. Its lower toxicity compared to some other mercury compounds makes it a more favorable option for certain applications .
Properties
CAS No. |
102-99-8 |
|---|---|
Molecular Formula |
C7H7HgNO2 |
Molecular Weight |
337.73 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144037.png)
![6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144038.png)
![(3AR,4R,7S,7aS)-2-(((1S,2S)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1144043.png)
![3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144045.png)


![3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1144051.png)
